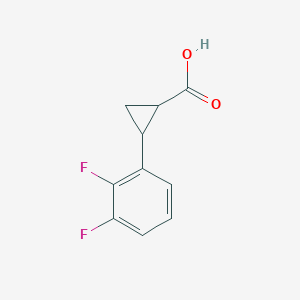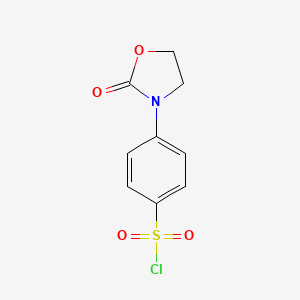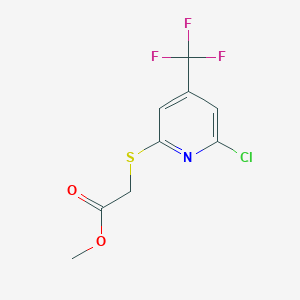
Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Übersicht
Beschreibung
“Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound . It is related to the class of compounds known as trifluoromethylpyridines .
Synthesis Analysis
Trifluoromethylpyridines, which include “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are synthesized through various methods . One method involves a vapor-phase reaction that yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of certain compounds .Molecular Structure Analysis
The molecular structure of “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” includes a trifluoromethyl group and a pyridine moiety . The presence of these groups contributes to the unique physicochemical properties of the compound .Wissenschaftliche Forschungsanwendungen
1. Glucagon-Like Peptide 1 Receptor Agonists
The compound, with a related skeleton to Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R), influencing GLP-1 secretion and glucose responsiveness. This suggests its potential in anti-diabetic treatments (Gong, Cheon, Lee, & Kang, 2011).
2. Crystal Structure Characterization
The title compound, which is structurally related to Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, was synthesized and analyzed using X-ray crystallography, revealing significant molecular interactions and crystal packing characteristics (Mao, Hu, Wang, Du, & Xu, 2015).
3. Synthesis and Computational Study of Pyrazole Derivatives
In a study involving similar compounds, 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs were synthesized and characterized. Theoretical calculations including density-functional-theory (DFT) and the gauge-including atomic orbital method were applied, providing insights into the stability and tautomeric forms of these compounds (Shen, Huang, Diao, & Lei, 2012).
4. Coordination Geometries in Zinc(II) Cation Complexes
A study on a compound with a similar pyridin-2-yl moiety demonstrated different coordination geometries in a zinc(II) complex, revealing diverse bonding modes and strong emission properties, which could be significant in materials science and photoluminescence studies (Kim, Lee, Song, & Kang, 2013).
5. Synthesis of Pyridine and Fused Pyridine Derivatives
Research focusing on similar pyridine compounds involved synthesizing a series of derivatives with potential applications in various chemical domains, demonstrating the versatility of pyridine structures in synthetic chemistry (Al-Issa, 2012).
Safety And Hazards
“Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .
Zukünftige Richtungen
The future applications of “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” and other trifluoromethylpyridine derivatives are expected to grow, given the unique properties of these compounds . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many novel applications of trifluoromethylpyridines are expected to be discovered in the future .
Eigenschaften
IUPAC Name |
methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNESOBJZQALPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)
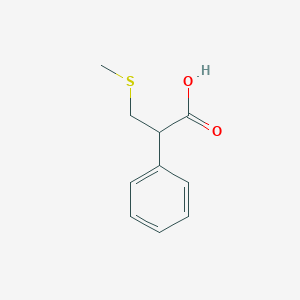
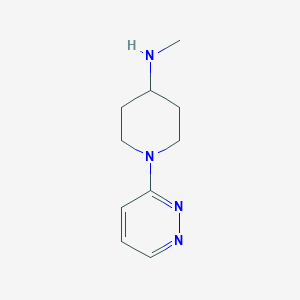
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)
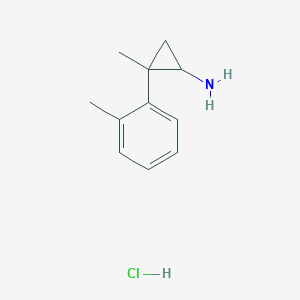
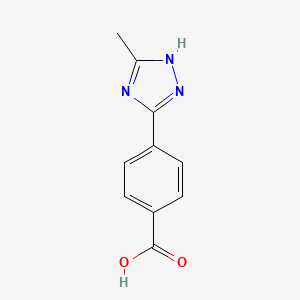
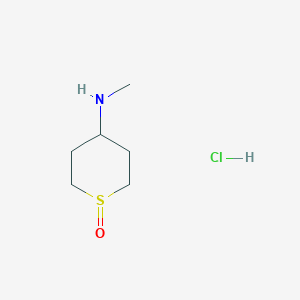
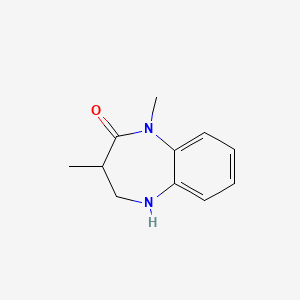
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)
